![molecular formula C14H14N4 B1198250 2-(2,4-Dimethylphenyl)-5-benzotriazolamine](/img/structure/B1198250.png)
2-(2,4-Dimethylphenyl)-5-benzotriazolamine
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Overview
Description
2-(2,4-dimethylphenyl)-5-benzotriazolamine is a member of triazoles.
Scientific Research Applications
Structural Analysis and Synthesis
2-(2,4-Dimethylphenyl)-5-benzotriazolamine and its analogs have been a focus of structural studies. Claramunt et al. (2007) synthesized 2-(2,4-Dimethylphenyl)-2H-benzotriazole using a three-step procedure starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide. The molecular structure was analyzed through multinuclear NMR in solution and solid-state, complemented by X-ray diffraction analysis, establishing the molecular conformation around the single bond connecting the two aromatic systems (Claramunt et al., 2007).
Applications in Sensing and Environmental Studies
Sensing Applications
The derivatives of dimethylphenyl, similar to 2-(2,4-Dimethylphenyl)-5-benzotriazolamine, have been used in sensing applications. Shi et al. (2015) developed lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate. These frameworks exhibit sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors (Shi et al., 2015).
Environmental Monitoring
Zhang et al. (2011) conducted a study on benzotriazole and benzophenone UV filters, including 2-(2,4-Dimethylphenyl)-5-benzotriazolamine derivatives, in sediment and sewage sludge. This research is crucial for understanding the environmental impact and distribution of these compounds (Zhang et al., 2011).
properties
Product Name |
2-(2,4-Dimethylphenyl)-5-benzotriazolamine |
---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C14H14N4/c1-9-3-6-14(10(2)7-9)18-16-12-5-4-11(15)8-13(12)17-18/h3-8H,15H2,1-2H3 |
InChI Key |
BEGABUJCGKABMR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2N=C3C=CC(=CC3=N2)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=C3C=CC(=CC3=N2)N)C |
solubility |
27.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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